7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine
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Overview
Description
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tetrahydro-pyran-2-yloxy group and the pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Introduction of the Tetrahydro-pyran-2-yloxy Group: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 4-(tetrahydro-pyran-2-yloxy)benzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-pyran-2-yloxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially converting it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer treatment and antimicrobial therapy .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the inhibition of cell growth. This makes it a potential candidate for the treatment of diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Notable for its role as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine stands out due to the presence of the tetrahydro-pyran-2-yloxy group, which imparts unique chemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-[4-(oxan-2-yloxy)phenyl]pyrido[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-18-20-11-13-6-9-15(21-17(13)22-18)12-4-7-14(8-5-12)24-16-3-1-2-10-23-16/h4-9,11,16H,1-3,10H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWQEAJNRDBXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3=NC4=NC(=NC=C4C=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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